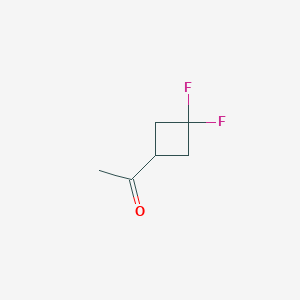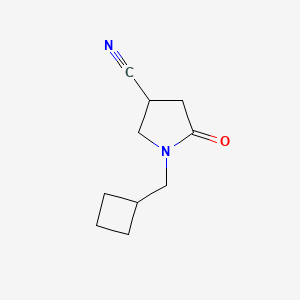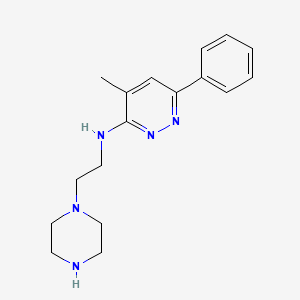
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine
Vue d'ensemble
Description
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine (MPNEP) is a synthetic compound that has been used in scientific research as a tool to study the biochemical and physiological effects of its mechanism of action. MPNEP has a wide range of applications in laboratory experiments, and its advantages and limitations can be explored in order to understand its potential as a research tool.
Applications De Recherche Scientifique
Antidiabetic Applications
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine has been researched for its potential in treating diabetes. Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, which demonstrated significant inhibition of Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition suggests potential use in developing antidiabetic medications. The compounds were also found to have antioxidant and insulinotropic activity, further indicating their therapeutic potential for diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Applications
Research indicates the potential of this compound in cancer therapy. Murty et al. (2011) synthesized derivatives of this compound and evaluated their cytotoxicity against various human cancer cell lines. They found that these compounds exhibited good to moderate activity, particularly against cervical and colon cancer cell lines, suggesting their potential as anticancer agents (Murty, Rao, Ram, Yadav, Antony, & Anto, 2011).
Antimicrobial and Antifungal Properties
Sharma, Kumar, and Pathak (2014) synthesized novel derivatives which exhibited significant antibacterial and antifungal activity. This suggests the compound's utility in developing new antimicrobial agents, especially against drug-resistant strains (Sharma, Kumar, & Pathak, 2014).
Anti-inflammatory and Analgesic Properties
Several studies have explored the anti-inflammatory and analgesic properties of derivatives of this compound. For instance, Duendar et al. (2007) synthesized derivatives that displayed significant analgesic and anti-inflammatory activity in vivo, without causing gastric ulcerogenic effects. This suggests its potential use in pain management and inflammatory disorders (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Propriétés
IUPAC Name |
4-methyl-6-phenyl-N-(2-piperazin-1-ylethyl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-14-13-16(15-5-3-2-4-6-15)20-21-17(14)19-9-12-22-10-7-18-8-11-22/h2-6,13,18H,7-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULVDIIXDFKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCNCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenyl-N-(2-(piperazin-1-YL)ethyl)pyridazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Methylpyrrolidin-3-yl)oxy]piperidine](/img/structure/B1427155.png)
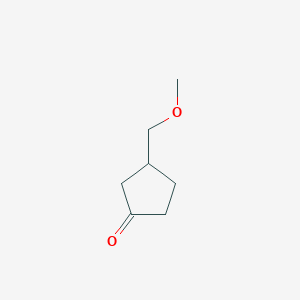
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
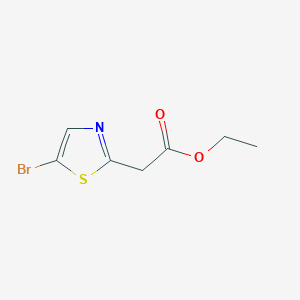
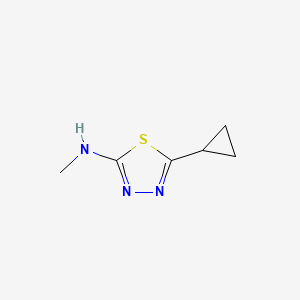
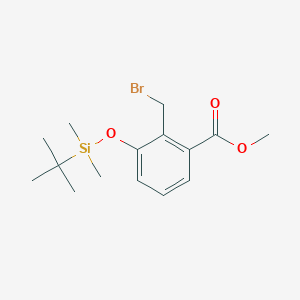
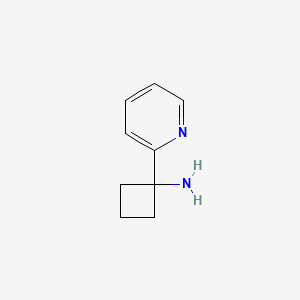
![[4-(2-Methyl-pyridin-4-yl)-phenyl]-acetic acid](/img/structure/B1427165.png)
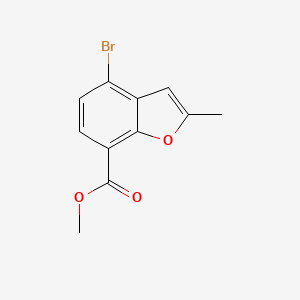
![4-chloro-N-[(4-methylphenyl)methylidene]benzene-1-sulfonamide](/img/structure/B1427170.png)
